1-Bromo-4,4-dimethylpentan-2-one
Description
Contextualizing Alpha-Haloketones as Key Synthetic Intermediates in Organic Chemistry
Alpha-haloketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. wikipedia.org This unique arrangement of functional groups imparts a high degree of reactivity, making them powerful tools for synthetic chemists. The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a wide range of reactions with various nucleophiles. mdpi.com
These versatile compounds serve as precursors for the synthesis of a diverse array of more complex molecules, including nitrogen, sulfur, and oxygen-containing heterocycles, which are common motifs in pharmaceuticals and biologically active compounds. mdpi.comnih.gov Furthermore, alpha-haloketones are instrumental in the formation of carbon-carbon bonds, a fundamental process in the construction of molecular frameworks. nih.gov Their importance is underscored by their application in the synthesis of blockbuster pharmaceutical drugs. mdpi.com The reactivity of alpha-haloketones allows them to participate in a variety of transformations, such as substitution reactions, elimination reactions, and rearrangements like the Favorskii rearrangement. wikipedia.org They can also be converted to enolates through reductive dehalogenation, providing a specific site for further reactions. wikipedia.org
The synthesis of alpha-haloketones is often achieved through the direct halogenation of a ketone with an elemental halogen, typically in the presence of an acid or base catalyst. mdpi.com
Structural Attributes of 1-Bromo-4,4-dimethylpentan-2-one
The specific structure of this compound, with its distinct substitution pattern, gives rise to unique steric and conformational properties that influence its reactivity and interactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4775-69-3 |
| Molecular Formula | C7H13BrO |
| Boiling Point | 91 °C (at 32 Torr) chemicalbook.com |
| Density | 1.250±0.06 g/cm3 (Predicted) chemicalbook.com |
A defining feature of this compound is the presence of a tert-butyl group, a bulky substituent consisting of three methyl groups attached to a central carbon. researchgate.net This group exerts a significant steric influence on the molecule, a phenomenon often referred to as the "tert-butyl effect". researchgate.net The large size of the tert-butyl group can hinder or slow down reactions at adjacent reactive sites. researchgate.net
This steric hindrance plays a crucial role in directing the approach of incoming reagents, often leading to higher stereoselectivity in reactions. For instance, in reactions like the Michael addition, a tert-butyl group on the acceptor molecule can favor the approach of the nucleophile from the less hindered side. fiveable.me The bulkiness of the tert-butyl group is also known to increase the stability of molecules by providing steric protection against rapid oxidation. researchgate.net This steric shielding can also make it more difficult for acids to cleave nearby ether bonds. fiveable.me
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Molecules are not static; they undergo constant rotation around single bonds, leading to various spatial arrangements called conformers. libretexts.org The study of these different arrangements and their relative energies is known as conformational analysis. libretexts.org
For acyclic ketones like this compound, the preference is for conformations that minimize steric strain and maximize stabilizing electronic interactions. imperial.ac.uk Alkyl aldehydes and ketones tend to adopt conformations where a bond to a substituent on the alpha-carbon is eclipsed with the carbonyl group, a phenomenon driven by hyperconjugation. imperial.ac.uk However, for larger substituents like the tert-butyl group, steric effects become more dominant in determining the preferred conformation. imperial.ac.uk
The conformation of a molecule can differ between its solid state (crystal lattice) and in solution. In the solid state, the molecule's conformation is fixed within the crystal structure, which can be determined using techniques like X-ray crystallography. nih.govrsc.org In solution, the molecule is more flexible and can exist as an equilibrium of different conformers. The study of these solution-state conformations often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The presence of a bulky tert-butyl group can restrict the rotation of nearby methyl groups, which can be observed through NMR studies. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4,4-dimethylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2,3)4-6(9)5-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNFDOWGCDXOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278674 | |
| Record name | 1-bromo-4,4-dimethylpentan-2-one | |
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Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4775-69-3 | |
| Record name | 1-Bromo-4,4-dimethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-69-3 | |
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| Record name | NSC 9058 | |
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| Record name | 1-bromo-4,4-dimethylpentan-2-one | |
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| Record name | 1-bromo-4,4-dimethylpentan-2-one | |
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Mechanistic Insights into the Reactivity of 1 Bromo 4,4 Dimethylpentan 2 One
Nucleophilic Substitution Pathways of Alpha-Bromoketones
Halogens positioned alpha to a carbonyl group, as in 1-bromo-4,4-dimethylpentan-2-one, are known to be more reactive towards nucleophilic substitution compared to their simple haloalkane counterparts. up.ac.za This enhanced reactivity stems from the electronic influence of the adjacent carbonyl group. However, the reaction pathway is heavily dictated by the substrate's structure, the nucleophile's nature, and the reaction conditions.
The two primary mechanisms for nucleophilic substitution are the unimolecular (SN1) and bimolecular (SN2) pathways. up.ac.za
The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. chemistryhall.com For an SN2 reaction to be viable, the nucleophile must have unhindered access to the electrophilic carbon. masterorganicchemistry.com In the case of this compound, the bromine atom is on a primary carbon. However, the presence of a bulky tert-butyl group on the adjacent C4 carbon creates significant steric hindrance, akin to a neopentyl system. This steric congestion severely impedes the backside approach of a nucleophile, making the SN2 pathway kinetically unfavorable and extremely slow. masterorganicchemistry.comyoutube.comyoutube.com
The SN1 mechanism proceeds through a two-step process involving the initial, rate-determining formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comchemistryhall.com This pathway is favored for substrates that can form stable carbocations and is less sensitive to steric hindrance in the starting material. chemistryhall.comfirsthope.co.in However, for this compound, the formation of a primary carbocation at the C1 position would be highly unstable. While carbocation rearrangement could theoretically occur, the primary factor is the electronic effect of the adjacent carbonyl group, which is strongly electron-withdrawing and would further destabilize the nascent positive charge on the α-carbon, making the SN1 pathway energetically unfavorable.
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate] firsthope.co.in | Second-order: Rate = k[Substrate][Nucleophile] medlifemastery.com |
| Substrate Structure | Favored by stable carbocations (tertiary > secondary). pharmaguideline.com Highly disfavored due to unstable α-keto carbocation. | Favored by minimal steric hindrance (methyl > primary > secondary). firsthope.co.in Highly disfavored due to bulky 4,4-dimethyl group. masterorganicchemistry.comyoutube.com |
| Intermediate | Carbocation chemistryhall.com | Pentacoordinate transition state masterorganicchemistry.com |
| Nucleophile | Weak nucleophiles are effective. pharmaguideline.com | Requires strong nucleophiles. pharmaguideline.com |
| Conclusion for this Compound | Unfavorable | Unfavorable |
The defining structural feature of this compound is the tert-butyl group at the C4 position. This group exerts profound steric hindrance that dictates the molecule's reactivity.
Reaction Kinetics : As established, the steric bulk is the primary reason for the extremely slow rate of SN2 reactions. masterorganicchemistry.com Any nucleophile attempting a backside attack on the C1 carbon will experience significant van der Waals repulsion from the large tert-butyl group, raising the activation energy of the transition state. youtube.com While SN1 reactions are generally less affected by initial steric hindrance, the electronic destabilization of the required carbocation intermediate makes this pathway non-viable, rendering kinetic analysis moot. chemistryhall.com
Stereoselectivity : The concept of stereoselectivity in substitution reactions typically applies to chiral substrates. This compound is an achiral molecule. Therefore, a standard substitution reaction would not generate a new stereocenter or result in a mixture of stereoisomers.
Elimination Reactions for Unsaturated Ketone Formation
A more common and synthetically useful reaction pathway for α-bromo ketones is elimination to form α,β-unsaturated ketones. libretexts.orgyoutube.com These conjugated systems are valuable intermediates in organic synthesis.
Dehydrobromination involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond. fiveable.me This reaction is typically achieved using a base and often proceeds via an E2 (bimolecular elimination) mechanism. libretexts.org To favor elimination over the competing substitution reaction, a non-nucleophilic, sterically hindered base is often employed, such as pyridine (B92270) or potassium tert-butoxide. libretexts.orgyoutube.com
In this compound, the α-carbon (C1) bears the bromine atom. The only adjacent carbon with hydrogen atoms is the β-carbon (C3). Therefore, abstraction of a proton from C3 and elimination of the bromide from C1 is the only possible pathway. This leads to a single regioisomeric product. Consequently, principles of regioselectivity like Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene, often with bulky bases) are not applicable here, as there is no alternative product. masterorganicchemistry.com
Reaction: this compound + Base → 4,4-Dimethylpent-1-en-2-one + H-Base⁺ + Br⁻
The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar conformation. indusuni.ac.inmgscience.ac.in This means they lie in the same plane but on opposite sides of the C-C bond. The molecule must adopt a specific conformation to allow for the orbital overlap required for the concerted reaction to occur.
For this compound, rotation around the C1-C2 and C2-C3 bonds allows the molecule to achieve the necessary anti-periplanar arrangement between a C3-H bond and the C1-Br bond. Since the resulting product, 4,4-dimethylpent-1-en-2-one, does not possess E/Z isomerism, the stereochemical outcome is unambiguous.
An alternative pathway, the E1 mechanism, proceeds through a carbocation intermediate and does not have the strict stereochemical requirements of the E2 pathway. indusuni.ac.in However, as discussed, the formation of the α-keto carbocation is highly unfavorable, making the E1 pathway unlikely under typical basic conditions used for dehydrobromination.
Reactivity towards Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. chemguide.co.ukmsu.edu Their reaction with α-bromoketones is complex, with several potential outcomes.
The primary site of attack for these powerful nucleophiles is often the electrophilic carbonyl carbon, not the carbon bearing the halogen. youtube.commasterorganicchemistry.com The reaction is typically a nucleophilic addition to the carbonyl group. In the case of Grignard reagents, the magnesium ion can coordinate to the carbonyl oxygen, acting as a Lewis acid and further increasing the electrophilicity of the carbonyl carbon. youtube.com
The initial addition of an organometallic reagent (e.g., propylmagnesium bromide) to the ketone functionality of this compound would yield a magnesium alkoxide intermediate. youtube.com From this intermediate, an intramolecular SN2 reaction can occur, where the newly formed alkoxide attacks the adjacent carbon bearing the bromine, displacing it to form an epoxide. Subsequent acidic workup would open the epoxide ring. youtube.com
A direct SN2 displacement of the bromide by the organometallic reagent is generally not observed, as addition to the carbonyl is a much faster process. masterorganicchemistry.com Furthermore, organoboranes have been shown to react with α-bromo ketones in the presence of a strong, non-nucleophilic base like potassium tert-butoxide to achieve α-alkylation of the ketone, representing a different synthetic strategy. acs.org
| Reagent Type | Primary Reaction Pathway | Intermediate/Product Type |
|---|---|---|
| Grignard Reagents (e.g., R-MgBr) | Nucleophilic addition to the carbonyl group. chemguide.co.ukyoutube.com | Tertiary alcohol (after hydrolysis) or epoxide (via intramolecular SN2). youtube.com |
| Organolithium Reagents (e.g., R-Li) | Nucleophilic addition to the carbonyl group. masterorganicchemistry.com | Tertiary alcohol (after hydrolysis). masterorganicchemistry.com |
| Organoboranes (with base) | α-Alkylation. acs.org | Alkylated ketone. acs.org |
Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation
This compound serves as a potent electrophilic synthon, primarily due to the electron-withdrawing nature of the adjacent carbonyl group, which makes the alpha-carbon susceptible to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating substitution reactions.
One of the most significant carbon-carbon bond-forming reactions for α-halo ketones is the Favorskii rearrangement . wikipedia.orgadichemistry.com This reaction typically occurs in the presence of a base, such as an alkoxide or hydroxide (B78521), to yield carboxylic acid derivatives. wikipedia.org In the case of this compound, the reaction is initiated by the abstraction of an acidic α'-proton from the carbon adjacent to the tert-butyl group. This is the only possible enolization site for this molecule.
The mechanism proceeds through the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate. adichemistry.comyoutube.com This intermediate is then attacked by a nucleophile (e.g., methoxide). The subsequent cleavage of the cyclopropanone ring occurs to form the more stable carbanion. For this compound, the ring would open to place the negative charge on the carbon bearing the tert-butyl group, leading to a rearranged ester product.
Illustrative Favorskii Rearrangement of this compound
| Reactant | Base/Nucleophile | Major Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium methoxide (B1231860) (NaOMe) | Methyl 2,2-dimethyl-3-methylbutanoate | Favorskii Rearrangement |
| This compound | Sodium hydroxide (NaOH) | 2,2-Dimethyl-3-methylbutanoic acid | Favorskii Rearrangement |
The reaction is a powerful tool for skeletal reorganization and has been utilized in the synthesis of complex molecules, including natural products. harvard.edu The choice of base determines the final product, with alkoxides yielding esters and hydroxides producing carboxylic acids. adichemistry.com
Beyond rearrangement, the electrophilic alpha-carbon can be attacked by various other carbon nucleophiles, such as enolates or organometallic reagents, in SN2-type reactions to form new carbon-carbon bonds, although this can be competitive with elimination reactions.
Reductive Transformations of the Alpha-Bromoketone Moiety
The alpha-bromoketone functionality in this compound can undergo various reductive transformations, targeting either the carbonyl group, the carbon-bromine bond, or both. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Reduction of the Carbonyl Group:
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding the corresponding bromohydrin, 1-bromo-4,4-dimethylpentan-2-ol. ncert.nic.in This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon.
Reductive Debromination:
The carbon-bromine bond can be selectively cleaved through various methods. This process, known as reductive dehalogenation, can be achieved using reagents like zinc dust in acetic acid or via catalytic hydrogenation. This transformation yields the parent ketone, 4,4-dimethylpentan-2-one.
Complete Reduction:
A more powerful reducing agent or a combination of reagents can lead to the reduction of both the carbonyl group and the carbon-bromine bond, ultimately producing 4,4-dimethylpentan-2-ol.
Dehydrobromination to form α,β-Unsaturated Ketones:
While not a reductive process in the typical sense, treatment of α-bromo ketones with a non-nucleophilic base can lead to the elimination of HBr, which is a key synthetic transformation. libretexts.orglibretexts.orgopenstax.org In the case of this compound, elimination would lead to the formation of 4,4-dimethylpent-1-en-2-one. This reaction typically proceeds via an E2 mechanism and often uses a hindered base like pyridine to favor elimination over substitution. libretexts.orglibretexts.org
Potential Reductive and Elimination Pathways
| Reagent/Condition | Transformation | Product |
|---|---|---|
| NaBH₄ or LiAlH₄ | Reduction of Ketone | 1-Bromo-4,4-dimethylpentan-2-ol |
| Zn, Acetic Acid | Reductive Debromination | 4,4-Dimethylpentan-2-one |
| Pyridine, Heat | Dehydrobromination (Elimination) | 4,4-Dimethylpent-1-en-2-one |
The specific pathways and product distributions in the reduction of this compound would be influenced by factors such as the steric environment around the reaction centers and the specific nature of the reducing agent employed.
Spectroscopic Characterization Methodologies in Academic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.
Proton (¹H) NMR Spectroscopy:
The ¹H NMR spectrum of 1-Bromo-4,4-dimethylpentan-2-one is predicted to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
A singlet in the downfield region is expected for the two protons of the bromomethyl group (-CH₂Br). The electronegative bromine atom and the adjacent carbonyl group deshield these protons, causing them to resonate at a lower field.
A singlet corresponding to the two protons of the methylene (B1212753) group adjacent to the tert-butyl group (-CH₂-C(CH₃)₃) is anticipated.
A sharp singlet integrating to nine protons is predicted for the three equivalent methyl groups of the tert-butyl moiety (-C(CH₃)₃). The magnetic equivalence of these protons results in a single, intense signal.
Based on analogous structures, the predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.0 | Singlet | 9H |
| -CH ₂-C(CH₃)₃ | ~2.3 | Singlet | 2H |
| -CH ₂Br | ~3.9 | Singlet | 2H |
Carbon-13 (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected.
The carbonyl carbon (-C =O) will appear as a singlet at a significantly downfield chemical shift, typically in the range of 200-210 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.
The carbon of the bromomethyl group (-C H₂Br) will be observed at a lower field due to the electronegativity of the attached bromine atom.
The methylene carbon adjacent to the tert-butyl group (-C H₂-C(CH₃)₃) will resonate at a characteristic chemical shift.
The quaternary carbon of the tert-butyl group (-C (CH₃)₃) will appear as a singlet.
The three equivalent methyl carbons of the tert-butyl group (-C H₃) will give rise to a single, more upfield signal.
Predicted chemical shifts for the carbon atoms are detailed in the following table.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C =O | ~205 |
| -C H₂Br | ~35 |
| -C H₂-C(CH₃)₃ | ~55 |
| -C (CH₃)₃ | ~32 |
| -C(C H₃)₃ | ~27 |
Elucidation of Functional Groups via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl and carbon-bromine bonds.
The most prominent feature in the IR spectrum will be the strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1715-1730 cm⁻¹. The presence of the adjacent bromine atom may slightly shift this frequency.
The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. This absorption is often of medium to strong intensity.
Additionally, C-H stretching vibrations from the methyl and methylene groups will be observed in the range of 2850-3000 cm⁻¹, and C-H bending vibrations will appear in the 1350-1480 cm⁻¹ region.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbonyl | C=O | ~1720 | Strong, Sharp |
| Alkyl Halide | C-Br | 500 - 600 | Medium to Strong |
| Alkane | C-H (stretch) | 2850 - 3000 | Medium to Strong |
| Alkane | C-H (bend) | 1350 - 1480 | Variable |
Mass Spectrometric Techniques for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected. A key feature will be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular weight of the compound is 193.08 g/mol . nih.gov
The fragmentation of the molecular ion will lead to several characteristic fragment ions. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones.
Loss of a bromine radical (•Br) would result in a fragment ion with m/z 113.
Cleavage of the C-C bond between the carbonyl group and the adjacent methylene group would lead to the formation of a tert-butylacetyl cation with m/z 99 and a bromomethyl radical.
The formation of a tert-butyl cation ([C(CH₃)₃]⁺) with m/z 57 is also highly probable due to its stability. This is often a prominent peak in the mass spectra of compounds containing a tert-butyl group.
| Fragment Ion | m/z | Proposed Structure |
| [M]⁺ | 192/194 | [C₇H₁₃⁷⁹BrO]⁺ / [C₇H₁₃⁸¹BrO]⁺ |
| [M - Br]⁺ | 113 | [C₇H₁₃O]⁺ |
| [M - CH₂Br]⁺ | 99 | [C₆H₁₁O]⁺ |
| [C(CH₃)₃]⁺ | 57 | tert-butyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (If applicable)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary electronic transition of interest would be the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond.
This n → π* transition is formally forbidden and therefore results in a weak absorption band. For simple aliphatic ketones, this absorption typically occurs in the region of 270-300 nm. The presence of the α-bromo substituent may cause a slight bathochromic (red) shift in the absorption maximum. However, as this compound lacks extensive conjugation, strong absorptions in the UV-Vis spectrum are not expected, and this technique is generally less informative for structural elucidation compared to NMR, IR, and MS for this particular molecule.
Computational Chemistry Studies on 1 Bromo 4,4 Dimethylpentan 2 One
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 1-bromo-4,4-dimethylpentan-2-one, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. By employing various functionals and basis sets, researchers can compute key energetic and electronic properties.
A hypothetical application of DFT to this molecule could involve the use of the B3LYP functional with a basis set such as 6-311+G(d,p) to optimize the geometry. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, these computations can provide valuable data on the molecule's electronic properties.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Transition State Analysis for Reaction Mechanism Prediction
Transition state analysis is a critical computational technique for elucidating the mechanisms of chemical reactions. For this compound, which is an α-haloketone, several reaction pathways could be investigated, such as nucleophilic substitution (S"N"2) or elimination reactions.
By mapping the potential energy surface, computational chemists can locate the transition state structures for these reactions. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. For instance, in an S"N"2 reaction with a nucleophile, the transition state would feature the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. The bulky tert-butyl group would likely exert a significant steric influence on the energy and geometry of this transition state.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule possesses several rotatable bonds, leading to various possible conformers. MD simulations can sample these different conformations and determine their relative populations.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the conformational preferences and reactivity of the compound. For example, simulations in both polar and non-polar solvents could reveal how the solvent environment influences the orientation of the carbonyl and bromo groups, which in turn would affect its reactivity.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structure validation. For this compound, key spectroscopic parameters could be calculated.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. This would show characteristic peaks for the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for interpreting experimental NMR spectra.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Hypothetical Predicted Value |
| IR | Carbonyl (C=O) Stretch | ~1720 cm⁻¹ |
| IR | Carbon-Bromine (C-Br) Stretch | ~600-700 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~200 ppm |
| ¹H NMR | Methylene (B1212753) (-CH₂Br) Protons Chemical Shift | ~3.9-4.1 ppm |
Note: These are approximate values based on typical ranges for similar functional groups and would require specific calculations for this molecule.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of molecules and their chemical reactivity. While no specific QSRR studies on this compound have been published, one could be developed by synthesizing and testing a series of related α-bromoketones.
In a hypothetical QSRR study, various molecular descriptors for this compound and its analogues would be calculated using computational methods. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. These descriptors would then be correlated with experimentally determined reaction rates for a specific reaction, for example, the reaction with a common nucleophile. The resulting QSRR model could then be used to predict the reactivity of other, similar compounds without the need for experimental testing.
Applications of 1 Bromo 4,4 Dimethylpentan 2 One in Advanced Organic Synthesis
Building Block for the Construction of Complex Molecular Architectures
The presence of both a reactive bromine atom and a ketone functional group makes 1-Bromo-4,4-dimethylpentan-2-one a versatile precursor for the synthesis of complex organic molecules. Its utility spans the creation of heterocyclic systems and the introduction of sterically demanding moieties.
A significant application of this compound is in the synthesis of substituted heterocycles, particularly thiazoles. The well-established Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring system by reacting an α-haloketone with a thioamide.
In one notable example, this compound serves as a key intermediate in the synthesis of novel triazole-phenyl-thiazole heterocycles. researchgate.net These compounds have been investigated as potential inhibitors of trypanothione reductase, an essential enzyme in Leishmania infantum, the parasite responsible for leishmaniasis. The synthesis involves the reaction of this compound with a thioamide precursor to form the substituted thiazole core of the target bioactive molecule. researchgate.net
Another patent describes the use of this compound in the preparation of 5-membered heteroarylaminosulfonamides. libretexts.org These compounds are designed to treat conditions mediated by deficient cystic fibrosis transmembrane conductance regulator (CFTR) activity, such as cystic fibrosis. libretexts.orgjustia.com The synthesis involves the reaction of the α-bromoketone to construct a substituted thiazole ring, which is a core component of the final therapeutic agent. libretexts.org
Table 1: Examples of Heterocycles Synthesized Using this compound
| Heterocycle Class | Synthetic Method | Application |
| Thiazoles | Hantzsch Thiazole Synthesis | Intermediates for Leishmanicides |
| Thiazoles | Hantzsch Thiazole Synthesis | Intermediates for CFTR Modulators |
The prominent tert-butyl group of this compound makes it an ideal precursor for introducing sterically hindered neopentyl moieties into organic molecules. While steric hindrance can sometimes impede reactivity, it can also be exploited to direct reaction pathways and stabilize reactive intermediates.
Research into the bimolecular substitution reactions of this compound with nucleophiles like acetate (B1210297) and azide ions has revealed that these reactions are surprisingly insensitive to the steric bulk of the neopentyl group. It was found to be only slightly less reactive than bromoacetone, suggesting that the transition state is not significantly destabilized by the bulky substituent in these specific cases. This finding is crucial for synthetic planning, as it indicates that standard nucleophilic substitution reactions can proceed efficiently despite the significant steric demand of the molecule.
Derivatization for Novel Functional Materials Research
Furthermore, the carbonyl group can be a site for further chemical transformations to introduce photoactive or electroactive groups, potentially leading to the development of novel functional polymers for applications in organic electronics or sensor technology.
Role in Catalyst Design and Ligand Synthesis
The synthesis of specialized ligands for metal-catalyzed reactions is a cornerstone of modern organic chemistry. While direct applications of this compound in the synthesis of catalysts or ligands are not widely reported, its structure presents intriguing possibilities.
The α-bromoketone functionality can be used to anchor the molecule to a solid support or a larger molecular scaffold. Subsequent elaboration of the ketone could lead to the formation of bidentate or tridentate ligands incorporating the sterically demanding neopentyl group. Such bulky ligands are known to influence the coordination geometry and reactivity of metal centers, potentially leading to catalysts with enhanced selectivity or stability. For instance, the ketone could be converted to a substituted amine or alcohol, which could then act as a coordinating group for a transition metal.
Exploration as an Intermediate in Bioactive Compound Synthesis
As previously mentioned, this compound has been identified as a crucial intermediate in the synthesis of compounds with potential therapeutic applications.
In the development of inhibitors for trypanothione reductase, the reaction of this compound with various thioamides leads to a library of substituted thiazoles. researchgate.net These compounds are then further elaborated to produce the final bioactive triazole-phenyl-thiazole heterocycles. The neopentyl group introduced from the α-bromoketone can play a role in the binding of the inhibitor to the enzyme's active site, potentially enhancing its potency and selectivity. researchgate.net
Table 2: Bioactive Compounds Synthesized via this compound Intermediates
| Target Bioactive Compound Class | Therapeutic Area | Role of this compound |
| Triazole-phenyl-thiazole heterocycles | Leishmaniasis | Synthesis of the core thiazole ring |
| 5-membered heteroarylaminosulfonamides | Cystic Fibrosis | Construction of a key thiazole intermediate |
Stereoselective Transformations Incorporating the Alpha-Bromoketone Structure
The stereoselective transformation of α-bromo ketones is a powerful tool for the synthesis of chiral molecules. While specific studies focusing on the stereoselective reactions of this compound are limited, the general principles of asymmetric synthesis can be applied.
The reduction of the carbonyl group in α-bromo ketones can lead to the formation of chiral halohydrins, which are versatile synthetic intermediates. The steric hindrance imposed by the tert-butyl group in this compound would be expected to significantly influence the stereochemical outcome of such reductions. The bulky group can direct the approach of a hydride reagent from the less hindered face of the carbonyl, potentially leading to high levels of diastereoselectivity.
Furthermore, enzymatic reductions of sterically hindered ketones are a well-established method for producing enantiomerically pure alcohols. Biocatalysts, such as alcohol dehydrogenases, can exhibit high selectivity for the reduction of bulky ketones, overcoming the limitations of traditional chemical reductants. The application of such enzymatic methods to this compound could provide access to valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.
Degradation Pathways and Stability Considerations in Chemical Environments
Hydrolytic Susceptibility of the Carbon-Bromine Bond
The carbon-bromine bond in 1-Bromo-4,4-dimethylpentan-2-one is susceptible to cleavage by water, a process known as hydrolysis. This reaction is a form of nucleophilic substitution, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The presence of the adjacent carbonyl group significantly influences the rate and mechanism of this reaction. The carbonyl group is electron-withdrawing, which increases the partial positive charge on the α-carbon, making it more prone to nucleophilic attack nih.gov.
The hydrolysis of α-halo ketones can proceed through either an SN1 or SN2 mechanism. However, the halogen of an α-halo ketone is noted to be exceptionally unreactive in SN1-displacement reactions but exceptionally reactive in SN2 displacements when compared to alkyl halides with similar steric hindrance libretexts.org. The SN2 pathway is generally favored for primary halides and is influenced by steric hindrance around the reaction center quora.comdocbrown.info.
In the case of this compound, the bromine atom is on a primary carbon. However, the presence of a bulky tert-butyl group in the vicinity of the reaction site might be expected to sterically hinder the backside attack required for an SN2 mechanism. Interestingly, one study found that bimolecular substitution reactions of this compound with certain nucleophiles are remarkably insensitive to this steric hindrance researchgate.net. This suggests that the electronic activation provided by the carbonyl group may overcome the steric bulk, allowing for a reasonably facile hydrolysis.
The hydrolysis product would be 1-hydroxy-4,4-dimethylpentan-2-one, with the release of hydrogen bromide. The rate of hydrolysis is expected to be dependent on factors such as pH, temperature, and the presence of catalysts.
Table 1: Factors Influencing Hydrolytic Susceptibility
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases with increasing pH (more basic conditions). | The hydroxide ion (OH-) is a stronger nucleophile than water, leading to a faster reaction rate. |
| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
| Solvent Polarity | Generally favored by polar solvents. | Polar solvents can help stabilize the transition state of the nucleophilic substitution reaction. |
| Steric Hindrance | May have a less pronounced effect than in simple alkyl halides. | Electronic activation by the adjacent carbonyl group can mitigate the impact of steric bulk researchgate.net. |
Photochemical Decomposition Pathways
Exposure to ultraviolet (UV) radiation can induce photochemical decomposition of this compound. The primary photochemical event in ketones often involves the excitation of an electron from a non-bonding n orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group (n → π* transition) scribd.commsu.edu. For α-halo ketones, this excitation can lead to the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule.
The photolysis of ketones can proceed via several pathways, including Norrish Type I and Type II reactions scribd.comlibretexts.orglibretexts.org.
Norrish Type I cleavage involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, forming two radical species scribd.comlibretexts.org.
Norrish Type II cleavage involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, which is not possible for this compound due to the lack of a γ-hydrogen.
For α-bromo ketones, a significant photochemical pathway is the homolytic cleavage of the carbon-bromine bond researchgate.net. This process generates a ketonyl radical and a bromine radical.
CH₃C(CH₃)₂CH₂C(=O)CH₂Br + hν → CH₃C(CH₃)₂CH₂C(=O)CH₂• + Br•
The resulting radicals are highly reactive and can undergo a variety of subsequent reactions, leading to a complex mixture of decomposition products. These secondary reactions can include:
Hydrogen abstraction: The ketonyl radical can abstract a hydrogen atom from the solvent or another molecule to form 4,4-dimethylpentan-2-one.
Recombination: The radicals can recombine to reform the starting material or combine with other radicals to form new products.
Disproportionation: Two radicals can react to form a saturated and an unsaturated product.
Studies on analogous compounds, such as bromophenyl alkyl ketones, have shown that photoinduced radical cleavage of the carbon-bromine bond is a key degradation pathway acs.org. The efficiency of this cleavage can be influenced by the solvent, with solvent viscosity playing a role in the ability of the initially formed radical pair to either recombine or diffuse apart acs.org.
Thermal Stability and Decomposition Products
This compound is expected to have limited thermal stability, and like many halogenated organic compounds, it is likely to decompose upon heating. The presence of the bromine atom significantly influences its thermal behavior.
A plausible thermal degradation pathway for α-bromo ketones is dehydrobromination , which is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone libretexts.org. This reaction is often promoted by bases but can also occur at elevated temperatures without the addition of a base. For this compound, however, there are no hydrogen atoms on the adjacent carbon (the carbonyl carbon), but there is a hydrogen on the other α-carbon (C3). While this is not the typical arrangement for forming a conjugated system, thermal rearrangement followed by elimination or direct elimination under harsh conditions could be possible. A more likely reaction in the presence of a base is the Favorskii rearrangement libretexts.org.
At higher temperatures, in the absence of a trapping agent, more extensive decomposition is expected. Pyrolysis of brominated organic compounds can lead to the formation of hydrogen bromide and a variety of brominated and non-brominated hydrocarbons researchgate.net. The C-Br bond is typically weaker than C-C and C-H bonds, making its cleavage a likely initial step in the thermal decomposition process. This would generate a bromine radical and a ketonyl radical, similar to the photochemical pathway. These highly reactive species would then initiate a cascade of radical reactions, leading to a complex mixture of smaller, volatile products, and potentially char or soot at very high temperatures.
Table 2: Potential Thermal Decomposition Products of this compound
| Product | Potential Formation Pathway |
| Hydrogen Bromide (HBr) | Elimination reaction (dehydrobromination) or radical chain reactions. |
| 4,4-dimethylpent-1-en-2-one | Dehydrobromination (if rearrangement occurs). |
| 4,4-dimethylpentan-2-one | Hydrogen abstraction by the ketonyl radical. |
| Smaller hydrocarbons | Fragmentation of the carbon skeleton at high temperatures. |
| Brominated hydrocarbons | Radical recombination and secondary reactions involving bromine radicals. |
The exact composition of the decomposition products would be highly dependent on the temperature, pressure, and the presence or absence of oxygen (pyrolysis vs. combustion).
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Separations: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Chromatographic techniques are paramount for separating 1-Bromo-4,4-dimethylpentan-2-one from starting materials, byproducts, and other impurities, allowing for precise purity assessment and quantification.
Gas Chromatography (GC):
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The compound's volatility makes it well-suited for GC analysis, where it can be separated from non-volatile impurities. In a typical GC method, a sample containing the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase lining the column and the mobile gas phase.
For the analysis of α-bromoketones, a non-polar or mid-polarity column is often selected. The choice of the stationary phase is critical for achieving optimal separation from potential impurities such as the unreacted starting ketone (4,4-dimethylpentan-2-one) or dibrominated byproducts. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds and a wide linear range. The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC):
While GC is a powerful tool, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when derivatization is desired. For α-haloketones, which possess a UV-active carbonyl group, UV detection is a straightforward and effective method for monitoring the separation.
A common HPLC method for ketones involves reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of compounds with a wide range of polarities.
To enhance the sensitivity and selectivity of detection, especially at trace levels, derivatization of the ketone functional group can be performed. A classic derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a highly colored and UV-active hydrazone derivative. This allows for detection at longer wavelengths where background interference is lower.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between gas and solid/liquid phase | Partitioning between liquid and solid phase |
| Stationary Phase | Non-polar to mid-polarity (e.g., polysiloxane) | Reversed-phase (e.g., C18) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Water/Acetonitrile or Water/Methanol (B129727) mixture |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector, Diode Array Detector (DAD) |
| Suitability | Volatile and thermally stable compounds | Wide range of compounds, including less volatile ones |
| Derivatization | Not typically required | Can be used to enhance detection (e.g., with DNPH) |
Hyphenated Techniques: GC-MS and LC-MS for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the separation and structural identification of compounds in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the gold standard for the definitive identification of volatile organic compounds. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of this compound.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) with a roughly 1:1 intensity ratio. Fragmentation patterns, resulting from the cleavage of specific bonds within the molecule upon ionization, provide further structural information. Common fragmentation pathways for this compound would involve the loss of a bromine radical, the cleavage of the C-C bond adjacent to the carbonyl group, and the fragmentation of the tert-butyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of compounds that are not suitable for GC due to low volatility or thermal instability. For this compound, LC-MS can be used to confirm its identity and to identify non-volatile impurities.
In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques typically result in less fragmentation than the electron ionization used in GC-MS, often showing a prominent protonated molecule [M+H]+. When coupled with tandem mass spectrometry (MS/MS), specific ions can be selected and fragmented to provide detailed structural information, enhancing the certainty of identification.
| Technique | Ionization Method | Information Obtained | Key Features for this compound |
| GC-MS | Electron Ionization (EI) | Molecular weight and structural fragmentation pattern | Characteristic M/M+2 isotope pattern for bromine, fragmentation of the alkyl chain and loss of Br. |
| LC-MS | Electrospray Ionization (ESI), APCI | Molecular weight (often as [M+H]+) and structural data from MS/MS | Confirms molecular weight and allows for the identification of non-volatile impurities. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental verification of the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. For this compound (C7H13BrO), elemental analysis would quantify the mass percentages of carbon, hydrogen, and bromine.
The analysis is typically performed using a combustion method. A small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The resulting combustion gases (CO2, H2O) are collected and measured to determine the percentages of carbon and hydrogen. The bromine content can be determined by various methods, including titration or ion chromatography after converting the organic bromine to bromide. The oxygen content is usually determined by difference.
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the compound.
Theoretical Elemental Composition of this compound (C7H13BrO)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 43.54 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 6.80 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 41.38 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.28 |
| Total | 193.10 | 100.00 |
Current Research Gaps and Future Directions in 1 Bromo 4,4 Dimethylpentan 2 One Chemistry
Identification of Underexplored Reaction Pathways and Selectivity Enhancements
The reactivity of α-bromo ketones is well-established, often serving as versatile intermediates in various synthetic transformations. nih.govfiveable.menih.gov However, the specific reaction pathways of 1-Bromo-4,4-dimethylpentan-2-one remain largely uncharted territory. The presence of a bulky tert-butyl group adjacent to the carbonyl introduces significant steric hindrance, which can dramatically influence reaction outcomes and selectivity.
Current literature provides a general understanding of reactions involving less sterically encumbered α-bromo ketones, such as nucleophilic substitution and elimination reactions. up.ac.za For instance, α-bromo ketones are known to be excellent precursors for α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.orglibretexts.org However, the efficiency and selectivity of such reactions with the neopentyl-like structure of this compound have not been systematically investigated.
Future research should focus on a comprehensive exploration of its reactivity with a diverse range of nucleophiles and bases. Key questions to be addressed include:
How does the steric bulk of the tert-butyl group affect the competition between SN2 and E2 pathways?
Can reaction conditions be optimized to favor one pathway over the other with high selectivity?
Are there unconventional reaction pathways that become accessible due to the unique steric and electronic properties of this molecule?
A systematic study of these factors will be crucial in developing a predictive understanding of its chemical behavior and expanding its synthetic utility.
Development of Novel Asymmetric Synthetic Methodologies
The development of asymmetric synthetic methods is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds with significant applications in pharmaceuticals and materials science. While asymmetric transformations of α-halo ketones have been reported, there is a clear absence of methodologies specifically tailored for this compound. rsc.orgnih.gov
The α-carbon of this compound is a prochiral center, and the development of catalytic asymmetric methods to control its stereochemistry would be a significant advancement. Future research in this area could explore several promising avenues:
Catalytic Asymmetric Reduction: The asymmetric reduction of the carbonyl group would lead to chiral halohydrins, which are valuable synthetic intermediates. nih.gov
Asymmetric Alkylation: The development of catalytic enantioselective methods for the α-alkylation of the corresponding ketone would provide access to a range of chiral ketones with α-quaternary carbon stereocenters. nih.gov
Dynamic Kinetic Asymmetric Transformations: Investigating dynamic kinetic asymmetric reactions could provide highly enantioenriched products from the racemic starting material. rsc.org
The successful development of such methodologies would not only provide access to new chiral building blocks but also offer deeper insights into the role of steric hindrance in asymmetric catalysis.
In-depth Mechanistic Studies of Steric Effects on Reactivity
The tert-butyl group in this compound exerts a profound steric influence on the adjacent carbonyl and α-bromo centers. While it is generally understood that steric hindrance can slow down reaction rates, a detailed mechanistic understanding of its impact on the transition states and reaction intermediates is lacking for this specific compound.
Computational studies, such as Density Functional Theory (DFT) modeling, could provide invaluable insights into the energetic profiles of various reaction pathways. up.ac.zaup.ac.za Such studies could elucidate the subtle interplay of steric and electronic effects that govern the reactivity and selectivity of this molecule. For example, understanding how the bulky substituent affects the stability of enol or enolate intermediates is crucial for predicting its behavior in base- or acid-catalyzed reactions. libretexts.orgmasterorganicchemistry.com
Kinetic studies of nucleophilic substitution reactions on neopentyl-like skeletons have shown that the steric hindrance significantly slows down the reaction rates. researchgate.netresearchgate.net A similar in-depth kinetic analysis of reactions involving this compound would provide quantitative data to support and refine theoretical models.
Discovery of Unexpected Applications in Emerging Fields
The unique structural features of this compound may lead to unexpected applications in various scientific disciplines. The combination of a reactive α-bromo ketone functionality with a sterically demanding neopentyl group could give rise to novel properties and applications that are yet to be discovered.
For instance, its potential as a building block in materials science for the synthesis of polymers with tailored properties could be explored. The bulky tert-butyl group could impart unique thermal or mechanical properties to the resulting materials. Furthermore, its potential as a precursor to biologically active molecules is an area ripe for investigation. While no biological activities are currently reported for this specific compound in public databases like PubChem, the α-amino ketone moiety, which can be synthesized from α-bromo ketones, is a common feature in many pharmacologically active compounds. colab.wsnih.gov
A systematic screening of this compound and its derivatives in various biological assays could lead to the discovery of novel therapeutic agents or agrochemicals.
Addressing the Limited Dedicated Academic Literature and Promoting Further Investigation
A comprehensive search of the scientific literature reveals a striking scarcity of studies specifically focused on this compound. nih.gov While general information can be found in chemical databases, dedicated research articles detailing its synthesis, reactivity, and potential applications are virtually nonexistent. This significant knowledge gap presents a clear opportunity for the academic community to contribute to the fundamental understanding of this compound.
To stimulate further investigation, a concerted effort is needed to:
Publish Foundational Research: Detailed studies on the synthesis, purification, and characterization of this compound are necessary to provide a solid foundation for future work.
Develop and Share Synthetic Protocols: The development of reliable and scalable synthetic routes will make this compound more accessible to the broader research community.
Highlight its Potential: Review articles and perspective pieces that outline the potential of this and other sterically hindered α-bromo ketones could inspire new research directions.
By addressing this literature gap, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in organic synthesis and beyond.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-Bromo-4,4-dimethylpentan-2-one, and what factors influence the choice of brominating agents?
- Methodological Answer : The compound can be synthesized via α-bromination of 4,4-dimethylpentan-2-one. Bromination at the α-position (adjacent to the carbonyl) is typically achieved using agents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) or via HBr with peroxides. The steric hindrance from the 4,4-dimethyl groups may favor bromination at the less hindered 1-position over the 3-position. Reaction conditions (solvent polarity, temperature) and catalyst choice are critical for regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR will show deshielded protons near the bromine and carbonyl, with splitting patterns reflecting neighboring substituents. C NMR will highlight the carbonyl carbon (~200–220 ppm) and brominated carbon (typically 30–50 ppm).
- IR Spectroscopy : A strong C=O stretch (~1700–1750 cm) and C-Br stretch (~500–600 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of Br or CO groups) aid in structural confirmation .
Q. What are the typical applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a versatile intermediate:
- Alkylation Reactions : The bromine can be displaced in nucleophilic substitutions to introduce alkyl or aryl groups.
- Grignard Reagent Synthesis : Reacts with magnesium to form organometallic intermediates for C–C bond formation.
- Heterocycle Synthesis : Used in cyclization reactions to form ketone-containing rings .
Advanced Questions
Q. How can researchers optimize regioselectivity in the bromination of 4,4-dimethylpentan-2-one to favor the 1-position?
- Methodological Answer : Steric effects from the 4,4-dimethyl groups direct bromination to the less hindered 1-position. Optimization strategies include:
- Solvent Choice : Polar aprotic solvents (e.g., CCl) enhance radical stability in NBS-mediated bromination.
- Temperature Control : Lower temperatures reduce competing side reactions.
- Catalyst Screening : Lewis acids like FeCl may polarize the carbonyl, increasing electrophilicity at the α-position. Computational modeling (DFT) can predict transition-state energies to guide condition selection .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address these?
- Methodological Answer : Challenges include crystal twinning and weak diffraction due to the compound’s flexibility. Using SHELXL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
